![molecular formula C14H15N7O B2495502 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2097920-07-3](/img/structure/B2495502.png)
1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Imidazole-1-carboxamide derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized various analogs and evaluated their cytotoxicity against cancer cell lines. These compounds may interfere with cancer cell growth, proliferation, and survival pathways .
Antimicrobial Properties
Imidazole-containing compounds often exhibit antimicrobial activity. Imidazole-1-carboxamide derivatives have been explored for their antibacterial, antifungal, and antiviral effects. These properties make them promising candidates for drug development in infectious disease treatment .
Antioxidant Potential
Studies have demonstrated that imidazole-1-carboxamide derivatives possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Their antioxidant activity may contribute to overall health and disease prevention .
Anti-Inflammatory Effects
Imidazole-based molecules, including imidazole-1-carboxamide, have shown anti-inflammatory activity. By modulating inflammatory pathways, these compounds could be useful in managing inflammatory diseases and conditions .
Antidiabetic Activity
Researchers have explored the potential of imidazole-1-carboxamide derivatives as antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or other factors related to diabetes management .
Other Applications
Beyond the mentioned fields, imidazole-1-carboxamide derivatives have been investigated for their roles in histamine receptors, enzyme inhibition, and other biological processes. Their diverse chemical and biological properties continue to inspire research across various disciplines .
Mechanism of Action
Target of Action
A similar compound was found to have significant activity on the kinasep70S6Kβ . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to affect a broad range of biochemical pathways . These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Based on the broad range of activities reported for similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-5-6-21-9-12(8-17-21)11-3-2-4-15-7-11/h2-4,7-10H,5-6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRKBLEGGHEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide |
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